molecular formula C21H16BrN3O4S B11594904 2-bromo-6-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

2-bromo-6-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11594904
M. Wt: 486.3 g/mol
InChI Key: XPLYXNJZFGJQHV-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate: is a chemical compound with the following properties:

    Linear Formula: C₁₆H₁₂BrN₃O₅S

    CAS Number: 463959-58-2

    Molecular Weight: 438.259 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following reactions:

    Bromination: Introduction of the bromine atom at the 2-position of a phenyl ring.

    Thiazole Formation: Formation of the thiazole ring by reacting with a thioamide.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Acetylation: Acetylation of the phenolic hydroxyl group.

Industrial Production Methods: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles as the laboratory synthesis.

Chemical Reactions Analysis

Reactions:

    Bromination: The compound undergoes bromination at the 2-position of the phenyl ring.

    Acetylation: The phenolic hydroxyl group is acetylated.

    Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Acetic anhydride: For acetylation.

    Thioamide: Precursor for thiazole formation.

Major Products: The major product is the titled compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

. Highlighting the uniqueness of our compound is essential for further exploration.

Remember that scientific advancements continually expand our understanding, so ongoing research is crucial

Properties

Molecular Formula

C21H16BrN3O4S

Molecular Weight

486.3 g/mol

IUPAC Name

[2-bromo-6-methoxy-4-[(Z)-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H16BrN3O4S/c1-11-5-4-6-14(7-11)19-23-21-25(24-19)20(27)17(30-21)10-13-8-15(22)18(29-12(2)26)16(9-13)28-3/h4-10H,1-3H3/b17-10-

InChI Key

XPLYXNJZFGJQHV-YVLHZVERSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OC(=O)C)OC)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)Br)OC(=O)C)OC)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.